[4-[(4-methylpiperidin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid
Description
[4-[(4-Methylpiperidin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid is a synthetic organic compound featuring a 1-oxoisoquinolin-2-yl core substituted at position 4 with a sulfonyl group linked to a 4-methylpiperidine moiety. The acetic acid group at position 2 enhances hydrophilicity and provides a functional handle for further derivatization.
Key structural attributes:
- Isoquinolinone core: Imparts rigidity and planar aromaticity, facilitating π-π interactions in biological targets.
- Sulfonyl group: Enhances binding affinity through hydrogen bonding and electrostatic interactions.
- 4-Methylpiperidine: A six-membered heterocycle with a methyl substituent, influencing lipophilicity and metabolic stability.
- Acetic acid side chain: Improves solubility and enables conjugation or salt formation.
Properties
IUPAC Name |
2-[4-(4-methylpiperidin-1-yl)sulfonyl-1-oxoisoquinolin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-12-6-8-19(9-7-12)25(23,24)15-10-18(11-16(20)21)17(22)14-5-3-2-4-13(14)15/h2-5,10,12H,6-9,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGXFIBOSALWCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C3=CC=CC=C32)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reactions: These reactions often require catalysts such as palladium (Pd) or nickel (Ni) and may occur under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
- Used in the synthesis of complex organic molecules.
- Employed in various coupling reactions, such as Suzuki–Miyaura coupling .
Biology:
Medicine:
- While not intended for therapeutic use, it may serve as a reference compound in drug discovery and development.
Industry:
- Applied in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The exact mechanism of action for [4-[(4-methylpiperidin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid is not well-documented. its molecular structure suggests that it may interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethylpiperazine Sulfonyl Analog
Compound: [4-[(4-Ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid
- Structural difference : Replaces 4-methylpiperidine with 4-ethylpiperazine (a seven-membered ring with two nitrogen atoms).
- Key properties: Molecular weight: 379.4 g/mol XLogP3: -2.1 (indicating higher hydrophilicity) Topological Polar Surface Area (TPSA): 107 Ų Hydrogen bond donors/acceptors: 1/7 .
Comparison :
- The ethylpiperazine analog exhibits reduced lipophilicity (lower LogP) compared to the methylpiperidine variant due to the polar piperazine ring.
- Increased TPSA enhances solubility but may reduce membrane permeability.
Benzisothiazole Sulfonyl Analog
Compound : 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
Comparison :
- The acetamide group reduces acidity compared to the acetic acid moiety, altering pharmacokinetic properties.
Physicochemical and Pharmacokinetic Comparisons
Key Observations:
Lipophilicity : The methylpiperidine group in the target compound likely confers moderate lipophilicity, balancing solubility and membrane permeability.
Solubility : The ethylpiperazine analog’s higher TPSA suggests superior aqueous solubility, advantageous for oral bioavailability.
Metabolic Stability : Piperidine derivatives are generally more metabolically stable than piperazines due to reduced susceptibility to oxidative N-dealkylation .
Biological Activity
Overview
[4-[(4-methylpiperidin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid is a synthetic compound with the molecular formula C17H20N2O5S and a molecular weight of 364.42 g/mol. It features unique structural components, including a piperidine moiety and an isoquinoline framework, which may confer distinct biological properties. This compound is primarily used for research purposes in drug discovery and development, although its specific biological activities remain under investigation.
The precise mechanism of action for this compound is not fully elucidated. However, its structure suggests potential interactions with various biological targets, including enzymes and receptors. These interactions may occur through:
- Hydrogen bonding
- Hydrophobic interactions
- Electrostatic forces
Such interactions could modulate the activity of target proteins, leading to various biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study involving Schiff base complexes derived from related sulfonyl compounds demonstrated significant antibacterial and antifungal activities against various pathogens, suggesting potential therapeutic applications for derivatives of this compound .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of compounds with similar structures on cancer cell lines. For instance, extracts from related compounds have demonstrated antiproliferative activities against breast cancer cell lines MCF-7 and MDA-MB-231, indicating potential anticancer properties that warrant further exploration .
Research Findings and Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
